
2-Phenylamino-4-Methyl-5-Acetyl Thiazole
Overview
Description
2-Phenylamino-4-methyl-5-acetyl thiazole is a heterocyclic organic compound belonging to the class of 2,4,5-trisubstituted thiazoles. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound has a molecular formula of C12H12N2OS and a molecular weight of 232.301 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylamino-4-methyl-5-acetyl thiazole typically involves the reaction between 2-aminothiazole derivatives and acetylating agents under controlled conditions. One common method includes the condensation of 2-aminothiazole with acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization and acetylation. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylamino-4-methyl-5-acetyl thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or aminated thiazole derivatives.
Scientific Research Applications
2-Phenylamino-4-methyl-5-acetyl thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-phenylamino-4-methyl-5-acetyl thiazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as 3-oxoacyl-[acyl-carrier-protein] synthase 1 in bacteria, leading to disruption of fatty acid synthesis and bacterial growth . The compound’s aromatic thiazole ring allows it to interact with various biological macromolecules, influencing cellular pathways and exerting its biological effects .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness: 2-Phenylamino-4-methyl-5-acetyl thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Biological Activity
2-Phenylamino-4-Methyl-5-Acetyl Thiazole (PMAT) is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various biomedical applications, particularly in antimicrobial, anti-inflammatory, and anticancer domains. This article provides a comprehensive overview of the biological activity of PMAT, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of PMAT features a thiazole ring substituted with a phenylamino group and an acetyl moiety. This unique configuration contributes to its biological properties.
Chemical Feature | Description |
---|---|
Thiazole Ring | A five-membered ring containing sulfur and nitrogen |
Phenylamino Group | Enhances interaction with biological targets |
Acetyl Moiety | Contributes to reactivity and biological activity |
PMAT's biological activity is primarily attributed to its ability to interact with specific enzymes and cellular pathways:
- Inhibition of Enzymes : PMAT has been shown to inhibit 3-oxoacyl-[acyl-carrier-protein] synthase I in Escherichia coli, which is crucial for bacterial fatty acid synthesis. This inhibition disrupts bacterial growth, indicating its potential as an antimicrobial agent.
- Cell Signaling Modulation : The compound influences various cell signaling pathways, impacting gene expression and cellular metabolism. It regulates processes such as cell growth, differentiation, and apoptosis.
- Interaction with Cytochrome P450 Enzymes : PMAT exhibits inhibitory activity against CYP450 1A2 and CYP450 2C19 enzymes, which are important for drug metabolism. This interaction could affect the pharmacokinetics of co-administered drugs.
Antimicrobial Activity
PMAT has been evaluated for its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies demonstrate promising results in inhibiting bacterial growth, highlighting its potential as an antimicrobial agent .
Anti-inflammatory Properties
Research indicates that PMAT may possess anti-inflammatory effects, making it a candidate for therapeutic applications in managing inflammatory conditions.
Anticancer Potential
The compound's derivatives have shown cytotoxicity against several cancer cell lines. For instance, certain thiazole derivatives exhibit significant activity against human glioblastoma and melanoma cells . The structure-activity relationship analysis suggests that modifications to the thiazole ring can enhance anticancer efficacy .
Case Studies
- Antimicrobial Efficacy Against MRSA : In a study evaluating PMAT's antimicrobial properties, it was found to inhibit MRSA growth effectively. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, suggesting a strong potential for therapeutic use against resistant strains.
- Cytotoxicity in Cancer Cell Lines : In vitro studies demonstrated that PMAT derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents. The presence of specific substituents on the thiazole ring was correlated with enhanced cytotoxicity .
Structure-Activity Relationship (SAR)
The SAR analysis of PMAT highlights the importance of specific substitutions on the thiazole ring:
Substituent | Effect on Activity |
---|---|
Phenyl Group | Enhances binding affinity to target enzymes |
Acetyl Group | Increases reactivity and biological activity |
Electron-Withdrawing Groups | Improve antimicrobial potency |
Modifications to these substituents can lead to variations in biological activity, emphasizing the need for further research into optimizing these compounds for specific therapeutic applications.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 2-Phenylamino-4-Methyl-5-Acetyl Thiazole, and what experimental conditions optimize yield and purity?
- Methodological Answer : The synthesis of thiazole derivatives typically involves cyclization or condensation reactions. For this compound, a plausible route includes:
Condensation : Reacting 4-methyl-5-acetylthiazole with phenyl isocyanate or phenylamine in ethanol under reflux, using glacial acetic acid as a catalyst (similar to methods for triazole-thiazole hybrids ).
Purification : Post-reaction, the product is isolated via reduced-pressure solvent evaporation, followed by recrystallization using water-ethanol (1:3 ratio) to enhance purity.
- Optimization : Yield (e.g., 65–85% in analogous syntheses ) can be improved by extending reaction time (18–24 hours), controlling solvent polarity (DMSO or ethanol), and maintaining stoichiometric ratios .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- IR Spectroscopy : Identifies acetyl (C=O stretch at ~1680–1720 cm⁻¹) and phenylamino (N-H stretch at ~3300 cm⁻¹) groups .
- NMR :
- ¹H-NMR : Thiazole protons resonate at δ 7.2–8.1 ppm, while the acetyl methyl group appears as a singlet at δ 2.1–2.5 ppm. Phenyl protons show aromatic signals at δ 6.8–7.5 ppm .
- ¹³C-NMR : Thiazole carbons appear at 120–160 ppm, with the acetyl carbonyl at ~190–210 ppm .
- Elemental Analysis : Validates purity by comparing experimental vs. calculated C, H, N, S percentages (e.g., ±0.3% deviation ).
Q. What are the common biological targets and mechanisms of action for thiazole derivatives like this compound?
- Methodological Answer : Thiazoles exhibit activity via:
- Enzyme Inhibition : Targeting microbial enzymes (e.g., dihydrofolate reductase) or cancer-related kinases .
- Receptor Binding : Modulating adenosine receptors or GABAergic pathways due to structural mimicry of purine bases .
- Antimicrobial Action : Disrupting bacterial cell membranes via lipophilic side chains (e.g., phenyl groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) when synthesizing novel thiazole derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-reference with published data for analogous compounds (e.g., pyrazoline-thiazole hybrids ).
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HMBC can confirm connectivity between the acetyl group and thiazole ring .
- Computational Validation : Compare experimental ¹³C-NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
Q. What strategies are employed to enhance the biological activity of thiazole derivatives through structural modifications?
- Methodological Answer :
- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -NO₂, -F) on the phenyl ring to improve binding affinity to hydrophobic enzyme pockets .
- Hybridization : Combine thiazole with pyrazoline or triazole moieties to exploit synergistic effects (e.g., enhanced antifungal activity in pyrazoline-thiazole hybrids ).
- SAR Studies : Systematically vary substituents and correlate with activity (e.g., IC₅₀ values against cancer cell lines) .
Q. How can computational chemistry aid in predicting the reactivity and stability of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Predict binding modes to targets (e.g., PARP-1 or EGFR) using AutoDock Vina. For example, phenylamino groups may form π-π interactions with tyrosine residues .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess stability (e.g., HOMO-LUMO gaps <4 eV indicate reactivity ).
- MD Simulations : Evaluate solvation effects and conformational flexibility in aqueous vs. lipid bilayer environments .
Properties
IUPAC Name |
1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-11(9(2)15)16-12(13-8)14-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIUOFPGDKBCEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352855 | |
Record name | 1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31609-42-4 | |
Record name | 1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 31609-42-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.